Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under metal-free conditions to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, metal-free oxidation can be achieved using photocatalysis strategies .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups into the molecule .
Scientific Research Applications
Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting essential metabolic pathways .
Comparison with Similar Compounds
Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
- 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid isopropyl ester
- 2-methylimidazo[1,2-a]pyridine derivatives
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
propan-2-yl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)17-12(16)9-4-10(13)11-14-8(3)5-15(11)6-9/h4-7H,13H2,1-3H3 |
InChI Key |
FCLMVJGVBCFMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)N)C(=O)OC(C)C |
Origin of Product |
United States |
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